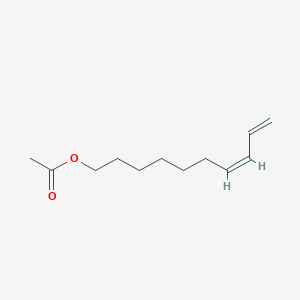

7Z,9-Decadienyl acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

[(7Z)-deca-7,9-dienyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h3-5H,1,6-11H2,2H3/b5-4- |

InChI Key |

WZPZAOAOPMQYAH-PLNGDYQASA-N |

Isomeric SMILES |

CC(=O)OCCCCCC/C=C\C=C |

Canonical SMILES |

CC(=O)OCCCCCCC=CC=C |

Origin of Product |

United States |

Biological Occurrence and Isolation of 7z,9 Decadienyl Acetate

Identification of 7Z,9-Decadienyl Acetate (B1210297) as a Sex Pheromone Component

The quest to understand and manage agricultural pests has led to the identification of numerous insect sex pheromones. These compounds, often released by females, act as powerful attractants for males of the same species, a behavior that can be harnessed for monitoring and control strategies.

Association with Aproaerema modicella (Groundnut Leafminer)

7Z,9-Decadienyl acetate has been identified as the major component of the female sex pheromone of the groundnut leafminer, Aproaerema modicella ias.ac.inresearchgate.net. This insect is a significant pest of groundnut crops, causing substantial economic losses. The female moth releases a specific blend of volatile compounds to attract males for mating.

Research has revealed that the sex pheromone of Aproaerema modicella is not a single compound but a precise mixture of three components. The blend consists of (Z)-7,9-decadienyl acetate, (E)-7-decenyl acetate, and (Z)-7-decenyl acetate in a specific ratio of 10:2.0:1.4 ias.ac.inresearchgate.net. This precise composition is crucial for eliciting the appropriate behavioral response in male moths.

| Compound Name | Chemical Formula | Ratio in Pheromone Blend |

|---|---|---|

| (Z)-7,9-decadienyl acetate | C₁₂H₂₀O₂ | 10 |

| (E)-7-decenyl acetate | C₁₂H₂₂O₂ | 2.0 |

| (Z)-7-decenyl acetate | C₁₂H₂₂O₂ | 1.4 |

Analytical Methodologies for Natural Extract Characterization

The identification and characterization of minute quantities of pheromones from natural insect extracts require highly sensitive and sophisticated analytical techniques. A combination of chromatographic and spectrometric methods is typically employed to separate, identify, and quantify the individual components of a pheromone blend.

Chromatographic Techniques (e.g., Gas Chromatography with Mass Spectrometry)

Gas chromatography (GC) is a fundamental technique for separating volatile compounds. In the analysis of insect pheromones, a sample of the natural extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. The different components of the mixture travel through the column at different rates depending on their chemical properties, leading to their separation.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful bioassay technique used to pinpoint which of the separated compounds are biologically active. As the compounds exit the GC column, the effluent is split. One portion goes to a standard detector (like a Flame Ionization Detector - FID), while the other is passed over an excised insect antenna. If a compound elicits an electrical response from the antenna, it is identified as a potential pheromone component. In the analysis of the synthetic pheromone blend of Aproaerema modicella, the major component, (Z)-7,9-decadienyl acetate, elicited a strong response from the male moth's antenna at a retention time of 13.6 minutes ias.ac.inresearchgate.net.

Spectrometric Techniques (e.g., Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with gas chromatography (GC-MS), it provides a powerful tool for identifying unknown compounds. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is bombarded with electrons. This causes the molecule to fragment in a predictable pattern. The resulting mass spectrum is a unique "fingerprint" of the compound, which can be compared to libraries of known spectra for identification.

| Analytical Technique | Parameter | Finding for (Z)-7,9-decadienyl acetate in Aproaerema modicella study |

|---|---|---|

| Gas Chromatography-Electroantennographic Detection (GC-EAD) | Retention Time | 13.6 minutes ias.ac.inresearchgate.net |

| Mass Spectrometry (MS) | Key Diagnostic Ions (m/z) | Data not available in reviewed sources |

Biosynthetic Pathways of Dienyl Acetate Pheromones, with Relevance to 7z,9 Decadienyl Acetate

Enzymatic Processes in Polyunsaturated Fatty Acid Metabolism

The journey from a simple fatty acid to a specific pheromone is a testament to the precision of enzymatic catalysis. The initial steps involve creating the correct carbon skeleton with the appropriate degree of unsaturation.

Fatty acyl-CoA desaturases (FADs) are pivotal enzymes that introduce double bonds at specific positions within the fatty acid chain, a critical determinant of the pheromone's biological activity. oup.comuochb.cz While the direct biosynthetic pathway for 7Z,9-Decadienyl acetate (B1210297) is not extensively detailed in the provided search results, the synthesis of related compounds offers significant insights. For instance, the biosynthesis of (E,Z)-7,9-dodecadienyl acetate in the European grapevine moth, Lobesia botrana, starts with the Δ11 desaturation of a 14-carbon fatty acid (tetradecanoic acid). d-nb.inforesearchgate.net This is followed by chain shortening and the subsequent action of a Δ7 desaturase to create the conjugated diene system. d-nb.inforesearchgate.net Similarly, the production of other moth pheromones often involves Δ11 desaturases acting on palmitic acid (a 16-carbon acid), followed by chain shortening. pnas.orgnih.goviastate.edu The evolution of diverse desaturases, including Δ5, Δ7, Δ9, and Δ11 desaturases, has allowed for the vast diversity of pheromone components seen across different moth species. pnas.org These enzymes can work in various combinations and sequences to produce specific double bond patterns. nih.govpnas.org

Table 1: Key Desaturase Enzymes in Moth Pheromone Biosynthesis

| Desaturase Type | Function in Pheromone Biosynthesis | Example Precursor/Product |

| Δ11 Desaturase | Introduces a double bond at the 11th carbon position of a fatty acid chain. | Converts tetradecanoic acid to (Z)-11-tetradecenoic acid. d-nb.inforesearchgate.net |

| Δ7 Desaturase | Introduces a double bond at the 7th carbon position of a fatty acid chain. | Acts on (Z)-9-dodecenoic acid in the biosynthesis of (E,Z)-7,9-dodecadienyl acetate. d-nb.inforesearchgate.net |

| Δ9 Desaturase | Introduces a double bond at the 9th carbon position of a fatty acid chain. | A common desaturase found in the pheromone glands of many moth species. pnas.org |

| Δ12 Desaturase | Introduces a double bond at the 12th carbon position, often acting on an already unsaturated fatty acid. | Converts (Z)-9-tetradecenoic acid to (Z,E)-9,12-tetradecenoic acid. nih.goviastate.edu |

Following desaturation, the fatty acid chain is often tailored to a specific length through a process of limited chain-shortening β-oxidation. pageplace.depnas.org This controlled degradation occurs within peroxisomes and is crucial for generating the diverse chain lengths found in pheromone molecules. oup.com Acyl-CoA oxidases (ACOXs) are key enzymes in this process, catalyzing the first step of β-oxidation. d-nb.inforesearchgate.net Unlike the β-oxidation that occurs for energy production, this pathway is specifically regulated to produce intermediates of a precise carbon length. For example, in the biosynthesis of (Z)-7-dodecenyl acetate, a Δ11 desaturation product of palmitic acid is chain-shortened to a 12-carbon intermediate. pnas.org Similarly, the biosynthesis of (E,Z)-7,9-dodecadienyl acetate involves the chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid, a reaction likely catalyzed by specific acyl-CoA oxidases. d-nb.inforesearchgate.net Studies on the nematode Caenorhabditis elegans have shown that different ACOX enzymes have distinct substrate specificities, enabling the fine-tuned production of pheromones with specific side-chain lengths. nih.govacs.orgnih.govacs.orgpnas.org

Terminal Functional Group Derivatization: Acetylation Mechanisms

The final steps in the biosynthesis of acetate pheromones involve the modification of the terminal carboxyl group of the fatty acid intermediate. The fatty acyl-CoA is first reduced to a fatty alcohol by fatty acyl-CoA reductases (FARs). uochb.czpnas.org This is a critical step, and the specificity of FARs can play a role in determining the final pheromone blend. pnas.org Following reduction, the resulting fatty alcohol is esterified to form the acetate ester. This reaction is catalyzed by an alcohol acetyltransferase (ATF), which transfers an acetyl group from a donor molecule, typically acetyl-CoA, to the hydroxyl group of the fatty alcohol. bohrium.comnih.govdtu.dk While specific insect acetyltransferases for straight-chain alkyl acetate pheromones have been challenging to identify, a promiscuous acetyltransferase from yeast, ATF1, has been shown to efficiently acetylate a range of moth pheromone alcohols. nih.govdtu.dk

Recombinant Microorganism Approaches for Pheromone Biosynthesis

The complexity of chemical synthesis and its environmental impact have driven research into biotechnological production methods for insect pheromones. oup.comengconfintl.org Recombinant microorganisms, particularly the yeast Saccharomyces cerevisiae and Yarrowia lipolytica, have emerged as promising "cell factories" for pheromone production. bohrium.comdtu.dkfrontiersin.org By introducing the genes encoding the necessary biosynthetic enzymes—desaturases, reductases, and acetyltransferases—from insects and other organisms into these yeasts, researchers can engineer them to produce specific pheromone components from simple carbon sources. oup.combohrium.comfrontiersin.org This metabolic engineering approach allows for the sustainable and potentially cost-effective production of compounds like 7Z,9-Decadienyl acetate. engconfintl.orgfrontiersin.org Successful production of various moth pheromones, including monounsaturated and diunsaturated acetates, has been demonstrated in engineered yeast, paving the way for the use of biologically produced pheromones in environmentally friendly pest management strategies. frontiersin.orgnih.govnih.gov

Neurophysiological and Behavioral Responses Mediated by 7z,9 Decadienyl Acetate

Electrophysiological Studies of Olfactory Reception

Electrophysiological techniques provide direct measurements of the response of the insect's olfactory system to chemical stimuli. These methods are fundamental in identifying active semiochemicals and characterizing the sensory neurons responsible for their detection.

The electroantennogram (EAG) is a technique that measures the summated electrical potential from the entire antenna, representing the collective response of numerous olfactory sensory neurons. In studies on L. botrana, EAG analyses have been conducted to assess the antennal response to various compounds, including the principal sex pheromone components nih.gov.

Research comparing the EAG responses of male and female L. botrana to sex pheromone compounds has revealed distinct differences. While male antennae show significant responses to the main pheromone component, (E,Z)-7,9-dodecadienyl acetate (B1210297), female antennae are comparatively less sensitive nih.gov. In one study, none of the tested pheromone compounds elicited a significantly stronger EAG response in females than the solvent control (n-hexane) nih.gov. This sexual dimorphism in antennal sensitivity is typical for moth species where males must detect minute quantities of the female-released pheromone plume over long distances. Field EAG techniques have also been employed to measure the dispersion and concentration of airborne synthetic pheromones in vineyards, which is crucial for optimizing mating disruption strategies mdpi.com.

Gas chromatography coupled with electroantennographic detection (GC-EAD) is a powerful analytical tool used to pinpoint which specific chemical compounds in a complex mixture are biologically active. In this technique, volatile compounds from a sample, such as a female pheromone gland extract, are separated by a gas chromatograph. The effluent is then split, with one part going to a standard chemical detector (like a Flame Ionization Detector, FID) and the other part passing over a live insect antenna, from which an EAG signal is recorded unirioja.es.

GC-EAD analysis of pheromone gland extracts from female L. botrana has been instrumental in confirming (E,Z)-7,9-dodecadienyl acetate as the primary active component. When gland extracts are analyzed, the male moth antenna produces a strong and distinct electrical response (the EAD signal) precisely at the moment the (E,Z)-7,9-dodecadienyl acetate peak elutes from the GC column and is registered by the FID unirioja.es. This demonstrates that the male antenna is exquisitely tuned to detect this specific compound among all others present in the natural extract.

To understand olfactory reception at the level of individual neurons, the Single Sensillum Recording (SSR) technique is employed. This method involves inserting a microelectrode into a single olfactory sensillum on the antenna to record the action potentials (spikes) from the one to three olfactory receptor neurons (ORNs) housed within it researchgate.net.

SSR studies on male L. botrana have provided detailed insights into the neurons that detect (E,Z)-7,9-dodecadienyl acetate. A significant portion of the ORNs on the male antenna are specialized to respond to this key pheromone component. One single-cell electrophysiology study found that approximately 50% of the ORNs in male L. botrana respond to (E,Z)-7,9-dodecadienyl acetate nih.gov. In contrast, similar studies found that only about 7% of ORNs in females respond to the same compound, further highlighting the male-specific adaptation for pheromone tracking nih.gov.

Quantitative SSR analysis has measured the firing rate of these specialized neurons upon stimulation. These neurons show a high frequency of action potentials when exposed to (E,Z)-7,9-dodecadienyl acetate, indicating a strong and specific detection mechanism at the cellular level researchgate.net.

| Test Compound | Neuron Firing Rate (spikes/s ± SD) |

|---|---|

| (E,Z)-7,9-Dodecadienyl Acetate (E7,Z9-12:Ac) | 55.2 ± 10.4 |

| (Z)-3-Hexenyl Acetate | 35.5 ± 8.7 |

| Linalool | 25.6 ± 7.5 |

| Paraffin Oil (Control) | 10.3 ± 4.2 |

Behavioral Bioassays of Male Insect Response

Following the initial neurophysiological detection, a cascade of behaviors is triggered in the male moth. These behaviors are studied through controlled laboratory and field experiments to quantify the attractant properties of the pheromone.

Wind tunnels are used in laboratory settings to study the flight behavior of insects in response to an odor plume. This bioassay allows researchers to observe and quantify the stereotyped sequence of upwind flight behaviors that male moths exhibit when tracking a pheromone source. These behaviors typically include taking flight, oriented upwind flight, casting (zigzagging flight), and making contact with the pheromone source nih.govnih.gov.

For L. botrana, wind tunnel assays have demonstrated that (E,Z)-7,9-dodecadienyl acetate alone is sufficient to elicit the full sequence of mating-oriented behaviors in males nih.gov. However, studies have also shown that the addition of minor pheromone components or specific host-plant volatiles can significantly enhance the male's response, leading to a higher percentage of males successfully reaching the source nih.govnih.gov. This suggests that while (E,Z)-7,9-dodecadienyl acetate is the key attractant, the full natural blend provides a more potent and reliable signal.

| Lure Composition | Taking Flight (%) | Half Upwind (%) | Source Contact (%) |

|---|---|---|---|

| E7,Z9-12:Ac (10 ng) | 75 | 55 | 31 |

| E7,Z9-12:Ac + 10% (E)-7-Dodecenyl Acetate | 89 | 78 | 60 |

| E7,Z9-12:Ac + 10% (7Z,9E,11)-Dodecatrienyl Acetate | 91 | 83 | 69 |

The ultimate test of a pheromone's effectiveness as an attractant is conducted through field trapping experiments. Traps baited with synthetic pheromone lures are placed in natural habitats, such as vineyards, to monitor population levels and assess the attractivity of different chemical blends purdue.edu.

Field studies have consistently shown that traps baited with (E,Z)-7,9-dodecadienyl acetate are highly effective at capturing male L. botrana moths mdpi.com. However, mirroring the results from wind tunnel assays, research indicates that the single component is often less attractive than a more complex blend that mimics the natural pheromone more closely. A five-component blend including (E,Z)-7,9-dodecadienyl acetate along with (E,Z)-7,9-dodecadien-1-ol, (Z)-9-dodecenyl acetate, (E)-9-dodecenyl acetate, and 11-dodecenyl acetate has been shown to be more attractive to males than the main component alone purdue.edu. This enhanced attraction is critical for the development of highly sensitive lures for pest monitoring and for potent dispensers used in mating disruption applications.

Molecular Mechanisms of Olfactory Discrimination

The precise detection and interpretation of chemical signals, such as pheromones, are critical for the survival and reproduction of many insect species. The olfactory system demonstrates remarkable sensitivity and specificity, enabling an organism to distinguish its species-specific pheromone from a multitude of other volatile compounds in the environment. This discriminatory ability begins at the molecular level, involving a series of intricate interactions between the pheromone molecule and specialized proteins within the insect's antenna. The process ensures that only the relevant chemical cue triggers a behavioral response.

Pheromone-Binding Proteins (PBPs) and Ligand Interaction

The journey of a pheromone molecule from the environment to an olfactory receptor neuron (ORN) is mediated by Pheromone-Binding Proteins (PBPs). These small, soluble proteins are highly concentrated in the sensillar lymph surrounding the dendrites of ORNs and are considered key players in the transport of hydrophobic pheromone molecules across this aqueous medium. nih.govresearchgate.net

In the European grapevine moth, Lobesia botrana, the major component of the female sex pheromone is (E,Z)-7,9-dodecadienyl acetate. nih.govnih.gov Research has focused on understanding how PBPs in this species selectively bind to this specific molecule. A Pheromone-Binding Protein from L. botrana, designated LbotPBP1, has been identified and characterized. nih.govnih.gov It is believed that these proteins are crucial for transporting the pheromone components across the sensillar lymph to the olfactory receptors. researchgate.netnih.gov

Molecular docking and dynamics simulations have been employed to investigate the interaction between LbotPBP1 and various ligands, including the primary pheromone component. These studies provide insights into the structural basis of binding selectivity. The analysis suggests that specific amino acid residues within the PBP's binding pocket play a crucial role in recognizing and stabilizing the pheromone molecule. For instance, in silico models of LbotPBP suggest that residues such as Phe12, Phe36, and Phe118 may be involved in general, non-specific binding, whereas Ser9, Ser56, and particularly Trp114 are predicted to be key for the specific recognition and stabilization of sex pheromones over other plant volatiles. nih.gov The Trp114 residue, in particular, is suggested to be a key residue in the recognition of acetate pheromones like (E,Z)-7,9-dodecadienyl acetate. researchgate.netnih.gov The chain length of 14 carbons and the ester functional group appear to be critical features for stable binding within the LbotPBP1. nih.gov

| Residue | Postulated Function | Interaction Type |

|---|---|---|

| Phe12 | Unspecific binding | Hydrophobic |

| Phe36 | Unspecific binding | Hydrophobic |

| Phe118 | Unspecific binding | Hydrophobic |

| Ser9 | Specific recognition/stabilization | Hydrogen bonding |

| Ser56 | Specific recognition/stabilization | Hydrogen bonding |

| Trp114 | Key for acetate pheromone recognition | Hydrophobic/Aromatic |

Olfactory Receptor Neuron Specificity and Odor Coding

Following transport by PBPs, the pheromone molecule interacts with specific Olfactory Receptors (ORs) embedded in the dendritic membrane of Olfactory Receptor Neurons (ORNs). This interaction is the primary determinant of the specificity of the olfactory system. In male moths, the antennae are equipped with a large number of long sensilla trichodea, which are specialized for detecting female sex pheromones. These sensilla house ORNs that are highly tuned to specific components of the pheromone blend.

In L. botrana, electrophysiological studies have demonstrated the existence of specialized ORNs that respond with high sensitivity and specificity to (E,Z)-7,9-dodecadienyl acetate. nih.gov This specificity is crucial for odor coding, the process by which the brain interprets the signals from different ORNs to form a coherent perception of an odor. The male moth's ability to locate a potential mate depends on the precise decoding of the signals generated by these specialist neurons.

The response of these ORNs is not merely a binary on/off signal. The firing rate of the neuron is modulated by the concentration of the pheromone, allowing the insect to navigate along a concentration gradient towards the source. Furthermore, the olfactory system employs a combinatorial coding scheme. While one type of ORN may be highly sensitive to the major pheromone component, other ORNs within the same or different sensilla may be tuned to minor components of the blend or even to inhibitors from other species. For example, in addition to the major component, the pheromone gland of L. botrana produces minor components such as (E)-7-dodecenyl acetate and (7Z,9E,11)-dodecatrienyl acetate, which have been shown to enhance the behavioral response of males. nih.gov The relative activation of these different neuronal channels provides the central nervous system with a detailed "fingerprint" of the odor, ensuring that the behavioral response is initiated only by the correct species-specific blend. Research has shown that about 7% of the female ORNs in L. botrana also respond to the major pheromone component, suggesting a role for pheromone 'autodetection' which may influence female behavior. nih.gov

| Pheromone Component | ORN Type | Typical Response | Behavioral Significance |

|---|---|---|---|

| (E,Z)-7,9-dodecadienyl acetate | Specialist ORN Type A | High spike frequency, low threshold | Primary mate attraction cue |

| (E)-7-dodecenyl acetate | Specialist ORN Type B | Lower spike frequency | Synergist, enhances attraction |

| (7Z,9E,11)-dodecatrienyl acetate | Specialist ORN Type C | Lower spike frequency | Synergist, enhances attraction |

| Host Plant Volatiles (e.g., from Vitis vinifera) | Generalist ORNs | Variable spike frequency | Contextual cue, habitat location |

Ecological Significance and Research in Integrated Pest Management Involving 7z,9 Decadienyl Acetate

Role in Intraspecific Chemical Communication and Reproductive Isolation

(7Z,9)-Decadienyl acetate (B1210297) is a key component in the complex language of insect chemical communication, facilitating mate recognition and contributing significantly to reproductive isolation among closely related species. The precise blend of pheromone components, including the specific isomers of (7Z,9)-decadienyl acetate and the presence of minor compounds, creates a unique chemical signature for each species.

In the European grapevine moth, Lobesia botrana, the major component of the female sex pheromone is (E,Z)-7,9-dodecadienyl acetate nih.govresearchgate.net. This compound is highly attractive to conspecific males, guiding them to potential mates. The specificity of this chemical signal is crucial in preventing interbreeding with other species that may inhabit the same ecosystem.

Similarly, the European spruce budmoth, Epinotia tedella, utilizes (Z,Z)-7,9-dodecadienyl acetate as its primary sex pheromone nih.gov. Field-trapping studies have demonstrated that this single compound is highly attractive to male E. tedella. The addition of other compounds, such as the corresponding alcohol or aldehyde, or even the (E,Z)-7,9 stereoisomer, significantly reduces the capture of male moths nih.gov. This illustrates a clear mechanism of reproductive isolation, where divergence in the pheromone blend or the perception of minor components can prevent interspecific mating.

The critical role of pheromone blends in maintaining species boundaries is a well-documented phenomenon. The specific ratio of different components and the presence or absence of minor compounds can act as a lock-and-key mechanism, ensuring that only individuals of the same species will successfully mate.

Pheromone-Based Strategies for Insect Population Management

The unique and potent nature of (7Z,9)-decadienyl acetate as a sex pheromone has been effectively harnessed in various IPM strategies to manage pest populations in an environmentally friendly manner.

Pheromone-baited traps are a cornerstone of modern IPM programs, allowing for the early detection and population monitoring of pest species. These systems typically employ a synthetic lure containing the specific pheromone blend of the target insect.

For instance, the flight of male European grapevine moths (Lobesia botrana) is monitored using pheromone-baited sticky traps vinehealth.com.au. These traps provide crucial data on the phenology and density of the pest population, enabling growers to make informed decisions about the timing and necessity of control interventions. This targeted approach minimizes the unnecessary application of broad-spectrum insecticides.

Table 1: Application of (7Z,9)-Decadienyl Acetate in Insect Monitoring

| Pest Species | Pheromone Component Used in Lure | Trap Type | Purpose of Monitoring |

| Lobesia botrana | (E,Z)-7,9-dodecadienyl acetate | Sticky Trap | Male flight monitoring, population density estimation |

| Epinotia tedella | (Z,Z)-7,9-dodecadienyl acetate | Not specified in context | Male attraction for research and potential monitoring |

Mating disruption is a powerful pest control technique that involves saturating an area with a synthetic version of the female sex pheromone. This confuses the male insects, making it difficult for them to locate calling females and thereby disrupting the mating process and reducing the subsequent larval population.

This strategy has been successfully implemented for the control of the European grapevine moth, Lobesia botrana. Dispensers releasing (E,Z)-7,9-dodecadienyl acetate are distributed throughout vineyards to create a pheromone-laden atmosphere vinehealth.com.au. This method has proven to be an effective technique for grape protection and is used across large areas in European vineyards nih.govd-nb.info. An eradication program for L. botrana in California also successfully utilized mating disruption as a key component of its strategy vinehealth.com.au. While mating disruption may not completely eliminate mating, it can significantly delay it, which in turn reduces the number of eggs produced by older females vinehealth.com.au.

Table 2: Efficacy of Mating Disruption Using (7Z,9)-Decadienyl Acetate for Lobesia botrana

| Study Location | Mating Disruption Product | Key Finding |

| European Vineyards | ISOMATE dispensers | Effective in suppressing mating and reducing crop damage vinehealth.com.au. |

| California, USA | Not specified in context | A key tool in the successful eradication of the invasive pest vinehealth.com.au. |

Influence of Pheromone Blend Ratios and Minor Components on Biological Activity

The biological activity of (7Z,9)-decadienyl acetate is often modulated by the presence of other compounds in the pheromone blend. The precise ratio of these components is critical for optimal attraction and can be a determining factor in species-specific communication.

For the European grapevine moth, Lobesia botrana, while (E,Z)-7,9-dodecadienyl acetate is the major pheromone component, two other compounds, (E,Z)-7,9-dodecadien-1-ol and (Z)-9-dodecenyl acetate, have been identified as minor components that have a synergistic effect on male catches researchgate.net. This indicates that for this species, the complete, multi-component blend is more attractive than the major component alone. Research has also shown that only the (E,Z) isomer of 7,9-dodecadienyl acetate is active for this species google.com.

In contrast, for the European spruce budmoth, Epinotia tedella, the primary pheromone (Z,Z)-7,9-dodecadienyl acetate is highly attractive on its own. The addition of the corresponding alcohol, ((Z,Z)-7,9-dodecadien-1-ol), or the (E,Z)-7,9 stereoisomeric acetate to the lure actually reduces the number of males captured nih.gov. This antagonistic effect of minor components highlights a different strategy of chemical communication and reproductive isolation.

Table 3: Influence of Blend Composition on Male Moth Attraction

| Species | Primary Pheromone | Effect of Minor Components/Isomers |

| Lobesia botrana | (E,Z)-7,9-dodecadienyl acetate | Synergistic effect of (E,Z)-7,9-dodecadien-1-ol and (Z)-9-dodecenyl acetate researchgate.net. |

| Epinotia tedella | (Z,Z)-7,9-dodecadienyl acetate | Reduction in male capture with the addition of the corresponding alcohol or the (E,Z)-7,9 isomer nih.gov. |

Advanced Research Methodologies and Future Directions for 7z,9 Decadienyl Acetate Studies

Omics Technologies in Pheromone Research (e.g., Transcriptomics for Desaturase Identification)

"Omics" technologies, particularly transcriptomics, have revolutionized the study of pheromone biosynthesis by enabling the identification of genes encoding key enzymes in the biosynthetic pathways. In the case of dienyl acetate (B1210297) pheromones, the focus has often been on identifying the desaturase enzymes responsible for introducing double bonds at specific positions in the fatty acid precursor.

A notable example is the investigation into the biosynthesis of the sex pheromone of the European grapevine moth, Lobesia botrana, which uses (E,Z)-7,9-dodecadienyl acetate as its major component. By sequencing the transcriptome of the female pheromone glands, researchers have been able to identify a multitude of candidate genes potentially involved in pheromone production. These studies have successfully identified a Δ11 desaturase, which is crucial for producing an intermediate in the pheromone's biosynthetic pathway. Furthermore, two acyl-CoA oxidases that likely contribute to the chain shortening of the fatty acid precursor have also been identified through this transcriptomic approach. Despite these successes, the precise desaturase responsible for creating the double bond at the Δ7 position remains elusive, highlighting the complexity of these pathways and the need for continued research.

The general workflow for using transcriptomics in this context involves high-throughput sequencing of the messenger RNA (mRNA) from the pheromone gland. This provides a snapshot of all the genes being actively expressed at the time of pheromone production. By comparing the gene expression profile of the pheromone gland with other tissues, or by analyzing the gland at different developmental stages, researchers can pinpoint genes that are specifically upregulated during pheromone synthesis. These candidate genes can then be functionally characterized using heterologous expression systems, such as yeast or insect cell lines, to confirm their enzymatic activity.

The following table summarizes the types of genes typically identified in pheromone gland transcriptomes and their putative functions in the biosynthesis of dienyl acetate pheromones.

| Gene/Enzyme Class | Putative Function in Dienyl Acetate Biosynthesis |

| Fatty Acyl Desaturases (FADs) | Introduction of double bonds at specific positions of the fatty acid chain. |

| Acyl-CoA Oxidases (ACOs) | Chain shortening of the fatty acid precursor. |

| Fatty Acyl Reductases (FARs) | Reduction of the fatty acyl precursor to the corresponding alcohol. |

| Acetyltransferases (ATs) | Esterification of the fatty alcohol to form the final acetate pheromone. |

| Fatty Acid Synthases (FAS) | De novo synthesis of the initial saturated fatty acid precursors. |

Computational Chemistry and Molecular Modeling of Pheromone-Receptor Interactions

Understanding how a pheromone molecule like 7Z,9-decadienyl acetate interacts with its specific receptor in the male moth's antenna is fundamental to comprehending the basis of its biological activity. Computational chemistry and molecular modeling have emerged as powerful tools to investigate these interactions at the molecular level, providing insights that are often difficult to obtain through experimental methods alone.

These computational approaches allow researchers to build three-dimensional models of both the pheromone molecule and its putative receptor protein. One of the key techniques employed is molecular docking, which predicts the preferred orientation of the pheromone (the ligand) when it binds to the receptor (the protein) to form a stable complex. These docking simulations can reveal crucial information about the binding pocket of the receptor, identifying the specific amino acid residues that are critical for holding the pheromone in place.

For instance, molecular docking studies on the enzymes involved in processing pheromone acetates in other moth species have provided valuable insights into their function. By docking different acetate compounds into the predicted 3D structures of candidate lipase (B570770) and esterase enzymes, researchers can visualize the potential interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex researchgate.net. This approach helps in understanding the substrate specificity of these enzymes and how they might contribute to the final pheromone blend researchgate.net.

The insights gained from molecular modeling can guide further experimental work, such as site-directed mutagenesis, where specific amino acids in the receptor are altered to test their importance in pheromone binding. Ultimately, a detailed understanding of these interactions could pave the way for the design of novel, highly specific pest control agents that either mimic the natural pheromone or block its action at the receptor level. The future of this research area will likely involve more sophisticated simulations, such as molecular dynamics, to study the flexibility of both the pheromone and the receptor and to gain a more dynamic picture of the binding process.

Bioactivity-Guided Molecular Networking in Natural Product Discovery

The discovery of novel pheromones and other bioactive natural products is often a labor-intensive process. Bioactivity-guided molecular networking is a modern analytical strategy that can significantly accelerate this process. This approach combines bioassay-guided fractionation with tandem mass spectrometry and computational analysis to rapidly identify potentially bioactive molecules within complex natural extracts vliz.benih.gov.

The core of this technique is the creation of a "molecular network," where molecules are represented as nodes, and the connections (edges) between them are based on the similarity of their fragmentation patterns in a mass spectrometer. This allows for the visualization of all related molecules in an extract, even those present in very small quantities. When this molecular network is combined with bioactivity data from different fractions of the extract, it is possible to pinpoint the molecules that are most likely responsible for the observed biological effect vliz.benih.govresearchgate.net. A "bioactivity score" can be calculated for each molecule based on its abundance in the most active fractions, highlighting the most promising candidates for isolation and structural elucidation vliz.benih.gov.

While this technique has been primarily applied to drug discovery from microbial and plant sources researchgate.net, its application to the discovery of insect pheromones holds immense potential. For example, extracts from the pheromone glands of a moth species could be fractionated and tested for their ability to elicit an electrophysiological or behavioral response in male antennae. By constructing a bioactivity-based molecular network from these fractions, researchers could rapidly identify the specific molecules responsible for the pheromonal activity, even if they are novel compounds. This would be a significant advancement over traditional methods that rely on laborious purification and individual testing of each component. This approach is expected to be a powerful tool for reinvestigating previously studied systems where the full composition and activity of the pheromone blend may not have been fully characterized nih.gov.

Development of Novel Pheromone Delivery Systems in Controlled Release Formulations

The successful application of pheromones like this compound in pest management, particularly for mating disruption, is heavily reliant on the development of effective controlled-release formulations. These delivery systems are designed to release the pheromone into the environment at a steady, predictable rate over an extended period, ensuring its efficacy throughout the target insect's flight season.

A variety of materials and technologies are being explored for this purpose. Early delivery systems often relied on simple dispensers like rubber septa. However, these can have variable release rates that are highly dependent on environmental conditions such as temperature and wind speed. Modern research focuses on more sophisticated systems that offer better control over the release profile.

One promising approach is microencapsulation, where tiny droplets of the pheromone are enclosed within a protective polymer shell. This technology not only allows for a more controlled and sustained release but also protects the delicate pheromone molecules from environmental degradation. Other advanced delivery systems include monolithic dispensers, where the pheromone is uniformly dispersed within a polymer matrix. The release rate from these devices can be tailored by modifying the properties of the polymer and the concentration of the pheromone.

The development of these controlled-release systems is a multidisciplinary effort, requiring expertise in polymer science, chemistry, and entomology. The goal is to create formulations that are not only effective but also environmentally friendly and cost-efficient for agricultural use. Future research in this area will likely focus on the development of "smart" delivery systems that can release the pheromone in response to specific environmental cues or at particular times of the day to coincide with the peak activity of the target pest.

Comparative Chemical Ecology of Dienyl Acetate Pheromones Across Taxa

The chemical structures of moth sex pheromones are incredibly diverse, yet there are recurring structural motifs within certain taxonomic groups. Dienyl acetates, such as this compound, are a common class of pheromone components, particularly within the family Tortricidae. Studying the distribution and evolution of these compounds across different species provides valuable insights into the evolutionary processes that drive the diversification of chemical communication systems.

Comparative studies have shown that even closely related species often use different blends of dienyl acetate isomers or entirely different structural classes of pheromones. This divergence in pheromone signals is a key factor in maintaining reproductive isolation between species. For example, within the genus Epinotia, (Z,Z)-7,9-dodecadienyl acetate has been identified as the primary pheromone of E. tedella, while other species in the same genus are attracted to different isomers or related compounds nih.gov.

The evolution of these diverse pheromone blends is thought to be driven by changes in the biosynthetic enzymes, particularly the desaturases, that are responsible for creating the double bonds in the fatty acid precursors pnas.orgresearchgate.net. Gene duplication and subsequent changes in the function of these enzymes can lead to the production of novel pheromone components pnas.org. If a corresponding change in the male's pheromone receptors occurs, a new, private communication channel can be established, potentially leading to the formation of a new species.

Future research in this area will benefit from the integration of genomic and transcriptomic data with detailed chemical analyses of pheromone blends across a wide range of related species. This will allow for a more comprehensive understanding of the genetic and evolutionary mechanisms that have shaped the remarkable diversity of dienyl acetate pheromones in moths and other insects.

Q & A

Q. How should researchers design crossover studies to minimize carryover effects in behavioral assays with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.